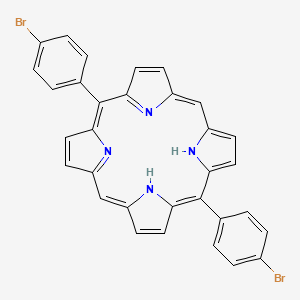

5,15-Bis(4-bromophenyl)porphyrin

Description

Porphyrin Macrocycles in Contemporary Chemical Research

Porphyrins are a class of intensely colored, aromatic tetrapyrrolic macrocycles that are fundamental to a myriad of biological processes and technological applications. mdpi.comnih.gov Structurally, these molecules consist of four pyrrole (B145914) units linked by methine bridges, creating a highly conjugated system with 18 delocalized π-electrons that adhere to Hückel's rule of aromaticity. mdpi.com This unique electronic structure is responsible for their characteristic strong absorption in the visible region of the electromagnetic spectrum, notably the intense Soret band and several weaker Q-bands. researchgate.net

In nature, porphyrin derivatives are the prosthetic groups in essential biomolecules such as hemoglobin for oxygen transport, chlorophyll (B73375) for photosynthesis, and various enzymes and vitamins. nih.gov Inspired by these natural functions, synthetic porphyrins and their metal complexes, metalloporphyrins, have become subjects of extensive research. nih.gov Their versatile functions and tunable properties have led to their application in fields ranging from medicine, where they are used as photosensitizers in photodynamic therapy (PDT), to materials science, where they are integral components of organic solar cells, sensors, and catalysts. nih.govnih.govsci-hub.se The ability to coordinate with a wide array of metal ions within the central cavity further expands their functional diversity, allowing for the fine-tuning of their photochemical and photophysical properties. nih.govsci-hub.se

Strategic Importance of meso-Substitution in Porphyrin Frameworks for Functional Design

The functional versatility of porphyrins is largely attributable to the ability to modify their peripheral positions, particularly the four meso-positions (carbons 5, 10, 15, and 20). mdpi.com Synthetic meso-substituted porphyrins offer significant advantages, including a rectilinear arrangement of substituents and greater synthetic accessibility compared to the more complex syntheses required for modifying the β-pyrrolic positions. acs.org The introduction of specific functional groups at these meso-sites is a primary strategy for rationally designing porphyrins with tailored electronic, steric, and physicochemical properties. acs.orgmdpi.com

The nature of the meso-substituents can profoundly influence the porphyrin's solubility, thermal stability, and molecular architecture. nih.govmdpi.com For instance, attaching aryl groups with bulky substituents can create protective pockets above and below the porphyrin plane, influencing substrate accessibility to a coordinated metal center. nih.gov Furthermore, these modifications can induce structural distortions, such as saddle-shaped or ruffled conformations, which in turn affect the electronic properties and reactivity of the macrocycle. The ability to introduce a variety of functional groups through methods like the Lindsey two-step synthesis or Suzuki-Miyaura cross-coupling reactions has made it possible to create a vast library of porphyrins for specific applications, from molecular materials to models for biological systems. acs.orgnih.gov

Rationale for Research Focus on 5,15-Bis(4-bromophenyl)porphyrin as a Versatile Synthon

Within the vast family of meso-substituted porphyrins, this compound stands out as a strategically important synthetic intermediate, or synthon. Its A₂B₂-type structure, with two bromophenyl groups at opposite meso-positions, provides a well-defined and less sterically hindered framework compared to its tetrasubstituted counterparts. The key to its versatility lies in the two bromine atoms located at the para-positions of the phenyl rings.

These bromine atoms serve as highly reactive handles for a variety of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. This reactivity allows for the straightforward covalent attachment of a wide range of other functional groups, enabling the construction of more complex, multi-porphyrin arrays and conjugated polymers. sci-hub.se For example, it has been used as a building block in the synthesis of donor-acceptor conjugated polymers for applications in organic solar cells. sci-hub.se The defined 5,15-substitution pattern also leads to distinct out-of-plane structural distortions, such as a saddle shape, which can influence its self-assembly and material properties. This combination of a stable porphyrin core, predictable substitution pattern, and reactive functional sites makes this compound a valuable and versatile platform for developing advanced materials and supramolecular systems.

Chemical Compound Data

| Compound Name |

| This compound |

| 5,15-Bis(pentafluorophenyl)porphyrin |

| 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin |

| 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin |

| Pyrrole |

| 4-Bromobenzaldehyde (B125591) |

Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 318488-01-6 | aprilsci.com |

| Molecular Formula | C₃₂H₂₀Br₂N₄ | aprilsci.com |

| Molecular Weight | 620.34 g/mol | aprilsci.com |

| Appearance | Purple Solid | chemimpex.com |

| UV-vis λmax (Soret) | ~420 nm | |

| Purity | ≥ 98% | aprilsci.com |

Structure

3D Structure

Properties

IUPAC Name |

5,15-bis(4-bromophenyl)-21,22-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20Br2N4/c33-21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(34)8-4-20)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGGGFHYKDWYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)Br)C=C4)N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Functionalization Strategies for 5,15 Bis 4 Bromophenyl Porphyrin and Its Derivatives

Conventional and Optimized Synthetic Protocols for Core Macrocycle Formation

The creation of the 5,15-Bis(4-bromophenyl)porphyrin macrocycle is typically achieved through the condensation of pyrrole (B145914) with 4-bromobenzaldehyde (B125591). This process, while rooted in classic porphyrin chemistry, has seen significant advancements aimed at improving yields, simplifying procedures, and embracing more environmentally friendly practices.

Modern Approaches to Porphyrin Macrocycle Synthesis

Traditional methods for synthesizing meso-tetrasubstituted porphyrins, such as the Adler-Longo method, involve a one-step reaction under aerobic conditions in refluxing propionic or acetic acid, typically yielding the desired porphyrin in the 10-30% range. nih.govrsc.org This approach, while straightforward, often necessitates high temperatures and can lead to the formation of tar-like byproducts, complicating purification. nih.gov

A significant refinement in porphyrin synthesis was the development of two-step procedures, such as the Lindsey synthesis. This method separates the initial acid-catalyzed condensation of pyrrole and an aldehyde to form a porphyrinogen (B1241876) from the subsequent oxidation step. nih.gov The Lindsey method often employs a Lewis acid catalyst like boron trifluoride etherate in a solvent such as dichloromethane (B109758), followed by oxidation with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com This two-step approach generally provides higher yields and cleaner reactions compared to one-pot methods.

Further optimizations have focused on aspects like reaction concentration and the choice of catalysts and oxidants. For instance, a simplified two-step protocol has been developed involving the condensation of pyrrole and an aldehyde in an aqueous methanol (B129727) mixture with hydrochloric acid, followed by refluxing the resulting precipitate in dimethylformamide (DMF) and air oxidation. nih.gov This method has proven effective for gram-scale production with reproducible yields of 10-40%. nih.gov

Green Chemistry Principles in Porphyrin Synthesis

In recent years, there has been a considerable push towards developing more sustainable and environmentally benign methods for porphyrin synthesis. tandfonline.com This has led to the exploration of alternative energy sources and greener solvent systems. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often leading to improved yields. mdpi.comnih.gov For example, the synthesis of 5,10,15,20-tetrakis-pentafluorophenylporphyrin (H2TPFPP) has been optimized using microwave heating, which eliminated the need for toxic solvents like nitrobenzene (B124822) and allowed for the replacement of DMF with the greener solvent acetonitrile. mdpi.com

Water has also been investigated as a reaction medium. Under microwave irradiation at elevated temperatures and pressures, water can act as a catalyst, facilitating the synthesis of meso-substituted porphyrins without the need for organic solvents or external oxidants. nih.gov Another green approach involves the use of heterogeneous oxidants like manganese dioxide (MnO2) in environmentally acceptable solvents such as 2-methyltetrahydrofuran. worldscientific.comworldscientific.com The sustainability of these methods can be assessed using metrics like the E-factor (mass of waste per mass of product) and the EcoScale, providing a quantitative comparison of their environmental impact. worldscientific.comresearchgate.net

Mechanochemical Routes to Porphyrin Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (grinding or milling), offers a solvent-free or nearly solvent-free pathway for porphyrin synthesis. nih.govrsc.org This technique has been successfully applied to the acid-catalyzed condensation of aldehydes and pyrrole to form porphyrinogens. nih.govnih.gov The subsequent oxidation can then be carried out either in solution or through further mechanochemical treatment, providing a two-step, largely solvent-free synthesis. nih.govrsc.org

The mechanochemical approach has been shown to produce yields comparable to traditional solution-based methods for a variety of meso-tetrasubstituted porphyrins. nih.gov It is a particularly valuable technique for synthesizing porphyrins with bulky substituents, which can be challenging to produce using conventional high-temperature methods. nih.gov While yields for some mechanochemically synthesized porphyrins are still being optimized, this method holds significant promise for a more sustainable and efficient future for porphyrin chemistry. rsc.org

Post-Synthetic Derivatization at meso-Positions

The bromine atoms at the 5 and 15-meso-positions of this compound serve as versatile handles for introducing a wide array of functional groups. This post-synthetic modification allows for the fine-tuning of the porphyrin's electronic, photophysical, and chemical properties, paving the way for its use in a diverse range of applications.

Palladium-Catalyzed Cross-Coupling Reactions at Bromo-Substituents

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of brominated porphyrins. crossref.orgnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Several types of palladium-catalyzed cross-coupling reactions have been successfully employed with bromoporphyrins, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoporphyrin with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.orgrsc.org It is a highly versatile method for introducing new aryl and heteroaryl groups at the meso-positions. rsc.org For instance, the Suzuki-Miyaura coupling of 5,15-bis(2-chlorothiophen-3-yl)porphyrins has been used to create building blocks for more complex functional materials. researchgate.net

Sonogashira Coupling: This reaction couples the bromoporphyrin with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. nih.gov It is a powerful tool for introducing alkynyl moieties, which can serve as rigid linkers for constructing larger porphyrin arrays.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. It has been used in sequential coupling strategies to introduce different functional groups onto the porphyrin macrocycle. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the direct formation of carbon-nitrogen bonds by coupling the bromoporphyrin with an amine in the presence of a palladium catalyst. nih.gov

Mizoroki-Heck Reaction: This reaction involves the coupling of the bromoporphyrin with an alkene. nih.gov

These palladium-catalyzed reactions are often performed on metalloporphyrins to prevent the palladium catalyst from inserting into the porphyrin core. nih.gov However, methods have also been developed for the direct coupling of free-base bromoporphyrins. researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst + Base | C-C (Aryl/Heteroaryl) | nih.govrsc.orgrsc.org |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | C-C (Alkynyl) | nih.gov |

| Stille | Organotin Reagent | Palladium Catalyst | C-C | nih.gov |

| Buchwald-Hartwig | Amine | Palladium Catalyst | C-N | nih.gov |

| Mizoroki-Heck | Alkene | Palladium Catalyst | C-C (Alkenyl) | nih.gov |

Introduction of Amine, Pyridyl, and Other Functional Moieties

Beyond the direct installation of carbon-based substituents, the bromine atoms on this compound can be replaced with a variety of other functional groups, significantly expanding the chemical space accessible from this precursor.

The introduction of amine functionalities is of particular interest as it can impart new properties to the porphyrin, such as pH-responsiveness and the ability to participate in hydrogen bonding. Amine groups can be introduced through several methods, including:

Palladium-catalyzed amination (Buchwald-Hartwig reaction): As mentioned previously, this is a direct and efficient method for forming C-N bonds. nih.gov

Nucleophilic aromatic substitution (SNAr): While less common for aryl bromides, under certain conditions, direct displacement of the bromide by an amine nucleophile can be achieved.

Conversion to other functional groups followed by transformation to an amine: For example, the bromo group could be converted to a nitro group, which is then reduced to an amine. uakron.edu

The synthesis of amino-functionalized porphyrins has been demonstrated through various synthetic routes, including condensation, reductive amination, and amidation reactions starting from appropriately functionalized porphyrin precursors. nih.gov

Pyridyl groups are another important class of substituents that can be introduced. The nitrogen atom in the pyridine (B92270) ring can act as a coordination site for metal ions, making these porphyrins valuable as ligands in supramolecular chemistry and catalysis. mdpi.com The introduction of pyridyl groups can be achieved through Suzuki-Miyaura coupling using a pyridylboronic acid or ester.

Other functional moieties can also be introduced, including:

Amides: These can be formed via palladium-catalyzed aminocarbonylation of the bromoporphyrin in the presence of carbon monoxide and an amine. researchgate.net

Esters, nitriles, and acetals: These can be incorporated through palladium-catalyzed cross-coupling reactions with appropriately functionalized organomagnesium reagents. researchgate.net

The ability to introduce such a diverse range of functional groups onto the this compound scaffold underscores its importance as a versatile platform for the design and synthesis of advanced materials with tailored properties.

Selective Halogen Functionalization and Dehalogenation Strategies

The bromine substituents on this compound serve as versatile anchor points for post-synthetic modification. Palladium-catalyzed cross-coupling reactions are the most prominent methods for the selective functionalization of these aryl bromide moieties, allowing for the introduction of a wide array of functional groups.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds. This strategy has been employed to functionalize sterically hindered porphyrins by coupling various boronic acids to a dibromo-porphyrin precursor. This approach allows for the introduction of diverse aryl groups after the porphyrin macrocycle has been formed, achieving yields of up to 95%. youtube.com The reaction is tolerant of different electronic properties on the incoming boronic acid, including those with electron-withdrawing halogen substituents. youtube.com Furthermore, this method can install functional handles, such as 4-vinylphenyl groups, which are available for subsequent reactions like alkene metathesis, or 4-nitrophenyl groups that can be reduced to reactive amines. youtube.com

Another critical C-N bond-forming reaction is the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the coupling of amines with aryl halides. It has been successfully used to introduce nitrogen-based functionalities to the porphyrin periphery. nih.gov This method is particularly effective for creating linkages with aromatic amines, which can significantly alter the electronic properties of the porphyrin system. nih.gov

While functionalization is the more common goal, dehalogenation can also be achieved if necessary, typically through catalytic hydrogenation or other reductive methods, to yield the parent 5,15-diphenylporphyrin. However, the true synthetic value of the bromo- groups lies in their ability to be transformed into more complex functionalities.

| Reaction | Catalyst/Reagents | Functionality Introduced | Significance | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Boronic Acid (R-B(OH)₂) | Aryl, Vinyl, or other Carbon-based groups (R) | Forms C-C bonds, allowing for the extension of the π-system or addition of functional groups. | youtube.com |

| Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base, Amine (R-NH₂) | Amino groups (primary or secondary) | Forms C-N bonds, crucial for linking porphyrins into larger arrays or introducing electron-donating groups. | nih.govnih.gov |

Synthesis of Porphyrin Oligomers and Conjugates

The reactive bromine sites on this compound make it an ideal building block for the synthesis of well-defined porphyrin oligomers and larger conjugated architectures. These structures are of great interest for their unique photophysical properties and potential applications in molecular electronics and artificial photosynthesis.

Construction of Porphyrin Dimers, Trimers, and Multiporphyrin Arrays

Various coupling strategies have been developed to link porphyrin units together. The choice of linker and coupling method dictates the geometry, distance, and electronic interaction between the macrocycles.

Porphyrin Dimers and Trimers: Palladium-mediated coupling reactions are frequently used to construct dimers and trimers. The Sonogashira coupling, which joins a terminal alkyne with an aryl halide, can be used to create rigid, linear diphenylethyne-linked porphyrin dimers. researchgate.net Similarly, o-xylene (B151617) spacers have been used to create bridged porphyrin dimers with high yields. rsc.org

The Buchwald-Hartwig amination reaction has proven particularly effective for synthesizing nitrogen-linked porphyrin trimers. In one example, the zinc complex of 5-(4-bromophenyl)-β-octaalkylporphyrin was reacted with 5,15-di(4-aminophenyl)-10,20-dimesitylporphyrin. nih.govnih.gov This reaction, catalyzed by a palladium complex with specific ligands like BINAP or DavePhos, resulted in the formation of a trimer linked by diphenylamine (B1679370) bridges. nih.gov The yield of such reactions can be significant, reaching up to 75% for certain piperazine-linked trimers. nih.gov

Multiporphyrin Arrays: To construct even larger, highly ordered systems, porphyrin units can be assembled onto molecular scaffolds. For instance, robust cyclotriphosphazene (B1200923) (N₃P₃Cl₆) and cyclotetraphosphazene (N₄P₄Cl₈) rings have been used as cores to prepare hexa- and octaporphyrin arrays, respectively. nih.gov In this method, a hydroxy-functionalized porphyrin is typically reacted with the chlorophosphazene scaffold to form stable ether linkages. nih.gov The resulting arrays are highly symmetrical, with the porphyrin units retaining their individual electronic characteristics, indicating weak ground-state interactions. nih.gov

| Oligomer Type | Synthetic Strategy | Linker/Bridge | Key Features | Reference |

|---|---|---|---|---|

| Dimer | Sonogashira Coupling | Diphenylethyne | Rigid, linear structure with defined inter-porphyrin distance. | researchgate.net |

| Trimer | Buchwald-Hartwig Amination | Diphenylamine or Piperazine | Angled structure with weak interchromophore interaction. | nih.govnih.gov |

| Hexamer/Octamer | Scaffolding | Cyclophosphazene Core | Symmetrical, robust arrays with independent porphyrin units. | nih.gov |

Integration with Other Organic Frameworks (e.g., Tetrathiafulvalene)

The integration of porphyrins with other electroactive molecules, such as tetrathiafulvalene (B1198394) (TTF), creates donor-acceptor systems with potential applications in molecular electronics and photovoltaics. TTF is a strong electron donor, while the porphyrin can act as a photosensitizer and electron acceptor.

The synthesis of TTF-porphyrin conjugates often involves annulation, where the TTF subunit is fused directly to the porphyrin's β-pyrrolic positions. This direct fusion results in significant electronic interaction between the two moieties, evidenced by substantial shifts in the redox potentials of both the porphyrin and the TTF units. The fluorescence of the porphyrin is typically quenched in these dyads, consistent with efficient photoinduced electron transfer from the TTF donor to the porphyrin acceptor.

While direct synthesis from this compound is not the primary route described, the bromo- groups offer a clear pathway for creating covalently linked, non-fused systems. For example, a brominated TTF derivative could be coupled to a borylated version of the porphyrin via Suzuki coupling. rsc.orgnih.gov Conversely, a TTF unit bearing a boronic acid or an amino group could be coupled directly to this compound using Suzuki or Buchwald-Hartwig reactions, respectively. These approaches would allow for systematic control over the distance and orientation between the donor and acceptor units, enabling fine-tuning of their electronic communication.

Coordination Chemistry and Metallation Dynamics of 5,15 Bis 4 Bromophenyl Porphyrin Systems

Formation of Metal Complexes with Transition Metals (e.g., Zn, Cu, Sn, Mn, Fe, Co, Cd)

5,15-Bis(4-bromophenyl)porphyrin readily undergoes metallation to form complexes with a range of transition metals. The general method for synthesizing these complexes involves reacting the free-base porphyrin with a corresponding metal salt, often a halide or acetate (B1210297), in a suitable solvent. wikipedia.org The two inner pyrrolic protons are displaced by the metal ion, which sits (B43327) in the N4-coordination pocket. wikipedia.org

The synthesis of these metal complexes can be achieved through various methods, including conventional heating and microwave-assisted techniques. researchgate.net For instance, zinc(II) complexes can be prepared by refluxing the porphyrin with zinc acetate in a chloroform (B151607)/methanol (B129727) mixture. nih.gov Similarly, cobalt(II) complexes are synthesized by reacting the porphyrin with cobalt(II) acetate in dimethylformamide. cas.cz The formation of copper(II) complexes often utilizes copper(II) salts as templates during the porphyrin synthesis itself. researchgate.net Tin(IV) complexes are typically prepared by refluxing the porphyrin with tin(II) chloride dihydrate in pyridine (B92270), although alternative methods using solvents like chloroform or dichloromethane (B109758) with ethanol (B145695) as a co-solvent have been developed to simplify the purification process. nih.govscispace.com

The successful incorporation of the metal ion into the porphyrin core is confirmed by various spectroscopic techniques. UV-Vis spectroscopy is particularly informative, as the characteristic Soret and Q-bands of the free-base porphyrin shift upon metallation. nih.govrasayanjournal.co.in For example, the metallation with zinc simplifies the Q-band spectrum due to an increase in symmetry from D2h to D4h. nih.gov

A variety of metal derivatives of this compound are commercially available or can be synthesized upon request, including complexes of Co(II), Cu(II), Fe(III), Mn(III), Ni(II), Pd(II), Pt(II), and Zn(II). porphychem.com

Table 1: Examples of Synthesized this compound Metal Complexes and their Synthesis Methods

| Metal Ion | Precursor | Solvent(s) | Conditions | Reference |

| Zn(II) | Zinc acetate | Chloroform/Methanol | Reflux | nih.gov |

| Cu(II) | Copper(II) salts | Acid mixture | Reflux (Template synthesis) | researchgate.net |

| Sn(IV) | Tin(II) chloride dihydrate | Pyridine | Reflux | nih.gov |

| Mn(III) | Manganese(III) chloride | Not specified | Not specified | chemicalbook.com |

| Fe(III) | Iron(III) chloride | Not specified | Not specified | porphychem.com |

| Co(II) | Cobalt(II) acetate | Dimethylformamide | Reflux | cas.cz |

| Cd(II) | Not specified | Not specified | Not specified | nih.gov |

Kinetics and Mechanistic Investigations of Metal Ion Insertion and Transmetalation

The insertion of a metal ion into the porphyrin ring is a kinetically controlled process. Studies on related porphyrin systems have shown that the mechanism of metal ion insertion often involves a "sitting-atop" complex as an intermediate, where the metal ion initially interacts with only one or two of the pyrrolic nitrogen atoms before full coordination. wikipedia.org The rate of this reaction can be influenced by several factors, including the nature of the metal ion, the solvent, and the presence of catalysts. For instance, the insertion of zinc into a similar porphyrin, 5,10,15,20-tetrakis(4-carboxylphenyl)porphyrin, is accelerated by the presence of large radius metal ions like Cd(II), Pb(II), and Hg(II). nih.gov

While specific kinetic data for the metallation of this compound is not extensively detailed in the provided results, general principles of porphyrin metallation apply. The steric hindrance imposed by the bis-pocket architecture of some porphyrins can create a significant kinetic barrier to metallation, often requiring harsh reaction conditions such as high temperatures. nih.gov

Transmetalation, the exchange of a metal ion in a metalloporphyrin for another, is also a significant reaction in porphyrin chemistry. This process is typically governed by the relative stability of the initial and final metalloporphyrin complexes.

Investigations into the coordination of copper with 5,10,15,20-tetra(4-pyridyl)porphyrin on a gold surface revealed a complex process. acs.org At room temperature, a Cu(0)-porphyrin complex forms. acs.org Upon annealing, an intramolecular redox reaction occurs, leading to the formation of a Cu(II)-porphyrin complex. acs.org This suggests that the metal insertion process can involve changes in the oxidation state of the metal.

Influence of Central Metal Ion on Electronic Structure and Reactivity

The central metal ion plays a crucial role in modulating the electronic structure and reactivity of the this compound macrocycle. The introduction of a metal ion alters the symmetry of the porphyrin, which is evident in its spectroscopic properties. nih.govresearchgate.net The replacement of the two inner protons with a metal ion increases the symmetry of the molecule and introduces an electron-withdrawing group at the center of the porphyrin ligand, which in turn affects the N-1s binding energy as observed in XPS studies. researchgate.net

The nature of the metal ion influences the electrochemical properties of the metalloporphyrin. For example, in cobalt(II) tetrakis(3-fluorophenyl)porphyrin, the fluorophenyl groups perturb the reduction potentials of the complex to more positive values compared to non-fluorinated analogs. cas.cz This allows for the access to reduced cobalt porphyrin species at significantly less negative applied bias potentials. cas.cz

The electronic properties of the metal also dictate the catalytic activity of the resulting complex. For instance, cobalt(II) porphyrin complexes have been shown to be effective catalysts for the degradation of dyes. rsc.org Similarly, copper(II) and cobalt(II) porphyrins can catalyze dehydrogenative reactions for the synthesis of quinolines and naphthoxazines. eurekaselect.com The electron-withdrawing nature of the bromophenyl groups in this compound can further enhance the catalytic activity of its metal complexes in reactions such as hydrogen evolution.

The axial ligation of the central metal ion can also fine-tune the electronic properties. In Zn(II)-5,10,15,20-meso-tetra(p-methylphenyl)porphyrin, phenols with electron-withdrawing groups as axial ligands cause a blue shift (hypsochromic shift) in the absorption spectra, while those with electron-releasing groups cause a red shift (bathochromic shift). nih.gov

Table 2: Influence of Central Metal on the Properties of Porphyrin Complexes

| Property | Influence of Metal Ion | Example | Reference |

| Symmetry | Increases from D2h to D4h upon metallation. | Zn(II) porphyrin | nih.gov |

| Redox Potential | Can be tuned by the metal and peripheral substituents. | Co(II) tetrakis(3-fluorophenyl)porphyrin | cas.cz |

| Catalytic Activity | Dictated by the metal's electronic properties. | Co(II) porphyrin for dye degradation | rsc.org |

| Absorption Spectra | Axial ligation to the metal can cause spectral shifts. | Axially ligated Zn(II) porphyrin | nih.gov |

Development of Mixed-Valence Coordination Networks

The ability of this compound and its derivatives to act as building blocks for supramolecular structures has led to the development of mixed-valence coordination networks. These networks are formed through the coordination of the porphyrin units with metal ions, which can exist in different oxidation states.

An example of this is the formation of a mixed-valence two-dimensional coordination network of 5,10,15,20-tetra(4-pyridyl)porphyrin with copper on a gold surface. acs.org In this system, Cu(II) porphyrin complexes are linked by Cu(0) atoms, creating an ordered array of Cu(II) and Cu(0) centers. acs.org This demonstrates the potential for creating complex, functional materials with tunable electronic properties.

Furthermore, the synthesis of robust Sn(IV)-porphyrin-based supramolecular arrays has been achieved through the reaction of precursor building blocks with trans-Pd(PhCN)2Cl2. semanticscholar.org The structural patterns of these architectures can be varied from 2D to 3D depending on the axial ligation of the Sn(IV)-porphyrin units. semanticscholar.org This highlights the versatility of metalloporphyrins in constructing intricate, multidimensional networks. The steric and electronic properties of these porphyrin-based networks can be readily tuned, and they can be functionalized for applications such as catalysis and creating water-soluble materials. nih.gov

Supramolecular Architectures and Self Assembly Processes Involving 5,15 Bis 4 Bromophenyl Porphyrin

Directed Assembly through Non-Covalent Interactions

The self-assembly of 5,15-Bis(4-bromophenyl)porphyrin and its derivatives is a nuanced process directed by a hierarchy of non-covalent forces. The bromine substituents, the aromatic macrocycle, and coordinated metal centers all provide interaction sites that guide the formation of predictable, higher-order architectures.

Halogen bonding has emerged as a powerful tool for directing the assembly of porphyrin-based crystalline solids. The bromine atoms of this compound can act as halogen bond donors, interacting with Lewis basic sites like the nitrogen atoms of pyridyl groups on adjacent porphyrin molecules.

In studies involving asymmetrically functionalized porphyrins, such as zinc-5,15-bis(4′-bromophenyl)-10,20-bis(4′-pyridyl)porphyrin, the Br⋯N halogen bond has been shown to be a key directional force. worldscientific.com These interactions, along with Br⋯Br and Br⋯π forces, can effectively guide the formation of layered, chiral supramolecular structures. worldscientific.com The effectiveness of the Br⋯N bond in directing these assemblies highlights a promising strategy for crystal engineering, where asymmetric functionalization combined with directional halogen bonding can lead to the creation of complex, non-centrosymmetric networks. worldscientific.comrsc.org

Table 1: Key Interactions in Halogen-Bonded Porphyrin Assemblies

| Interacting Groups | Interaction Type | Resulting Structure | Reference |

|---|---|---|---|

| 4-bromophenyl and 4'-pyridyl | Br⋯N Halogen Bond | Layered self-assembly | worldscientific.com |

| 4-bromophenyl groups | Br⋯Br Interaction | Contributes to packing | worldscientific.com |

The large, electron-rich π-system of the porphyrin macrocycle is highly conducive to forming non-covalent assemblies through π–π stacking and C-H···π interactions. In the absence of stronger directional forces, these interactions often dominate the packing of porphyrin molecules.

For instance, in the crystal structure of a metal-free 5,15-di[4-(5-acetylsulfanylpentyloxy)phenyl]porphyrin, a derivative of the core bis(phenyl)porphyrin structure, molecules adopt a "face-to-face" stacking arrangement. nih.govacs.org This conformation, known as an H-aggregate, is primarily stabilized by C-H···π interactions between the molecules. nih.govacs.org Similarly, other substituted porphyrins demonstrate that tolyl groups can engage in π–π interactions with the pyrrole (B145914) rings of neighboring porphyrins, contributing significantly to the cohesion of the crystal lattice. nih.gov These weak interactions are fundamental in the initial stages of self-assembly, often dictating the packing motif before other forces come into play. uvm.edu

The introduction of a metal center into the porphyrin core or the use of peripheral functional groups capable of coordination dramatically influences the self-assembly process. Metal-ligand coordination is a strong and highly directional interaction that can override weaker forces like π-π stacking to produce distinct supramolecular polymers.

A compelling example is seen in the zinc congener of 5,15-di[4-(5-acetylsulfanylpentyloxy)phenyl]porphyrin. nih.govacs.org Here, an intermolecular coordination bond forms between the zinc center of one porphyrin and a carbonyl oxygen atom in the peripheral chain of a neighboring molecule. nih.govacs.org This strong, directional Zn-O bond forces the molecules into a "head-to-tail" arrangement, creating a J-aggregate. This contrasts sharply with the H-aggregate structure of its metal-free counterpart. nih.govacs.org This metal-ligand directed assembly demonstrates how coordination can be used to control the aggregation type and resulting photophysical properties.

Furthermore, porphyrins functionalized with pyridyl groups can coordinate with external metal ions, such as iron or copper, to form extended two-dimensional networks on surfaces. acs.org The geometry of these networks is dictated by the number and position of the pyridyl groups and the coordination preferences of the metal ion, leading to structures like hexagonal frameworks or discrete rosettes.

Morphology-Controlled Nanostructures from Porphyrin Self-Assembly

The interplay of the non-covalent interactions described above allows for precise control over the morphology of nanostructures formed from the self-assembly of this compound derivatives. By tuning the solvent, temperature, or the molecular structure itself (e.g., by adding a metal), a variety of well-defined shapes can be produced. rsc.org

The self-assembly of 5,15-di[4-(5-acetylsulfanylpentyloxy)phenyl]porphyrin and its zinc complex provides a clear illustration of morphology control. nih.govacs.org

Metal-free porphyrin (H₂P): Driven by π-π interactions, this molecule forms hollow nanospheres when assembled in methanol (B129727) and nanoribbons when assembled in n-hexane. nih.govacs.org

Zinc porphyrin (ZnP): Dominated by intermolecular Zn-O coordination, this complex forms nanorods in methanol and hollow nanospheres in n-hexane. nih.govacs.org

The ability to switch between morphologies like nanoribbons and nanorods simply by metallating the porphyrin core showcases a sophisticated level of control over the final nanostructure. nih.govacs.org This control is crucial for tailoring materials for specific applications in catalysis, electronics, and sensor technology.

Table 2: Morphology of Self-Assembled Nanostructures

| Porphyrin Derivative | Dominant Interaction | Solvent | Resulting Nanostructure | Reference |

|---|---|---|---|---|

| Metal-free H₂[DP(CH₃COSC₅H₁₀O)₂P] | π-π Stacking / C-H···π | Methanol | Hollow Nanospheres | nih.govacs.org |

| Metal-free H₂[DP(CH₃COSC₅H₁₀O)₂P] | π-π Stacking / C-H···π | n-Hexane | Nanoribbons | nih.govacs.org |

| Zinc Zn[DP(CH₃COSC₅H₁₀O)₂P] | Metal-Ligand Coordination | Methanol | Nanorods | nih.govacs.org |

Fabrication of Porphyrin-Based Thin Films and Hybrid Materials

The self-assembly principles governing this compound derivatives are readily applied to the fabrication of thin films and hybrid materials. On surfaces, these molecules can form highly ordered two-dimensional (2D) structures. For instance, bromo-phenyl and pyridyl-functionalized porphyrins have been co-deposited with iron atoms onto a gold surface to create extended hexagonal and rosette-shaped coordination networks. The bromine groups in these 2D films remain available for further on-surface covalent reactions, offering a pathway to complex, functional materials.

Hybrid organic-inorganic materials can also be fabricated. Chiral porphyrin derivatives have been covalently linked to zinc oxide (ZnO) nanoparticles. nih.gov These hybrid materials combine the photophysical properties of the porphyrin with the semiconducting nature of the ZnO, creating systems capable of stereoselective sensing of chiral molecules. nih.gov

Supramolecular Chirality Induction

Chirality at the supramolecular level can be induced in assemblies of achiral porphyrins through chiral influences, including chiral solvents, additives, or specific intermolecular interactions. The asymmetric functionalization of porphyrins is a key strategy for achieving this.

In systems containing both bromophenyl and pyridyl groups, such as zinc-5,15-bis(4′-bromophenyl)-10,20-bis(4′-pyridyl)porphyrin, the directional Br⋯N halogen bond can induce a chiral arrangement of the porphyrin units within the crystal lattice. worldscientific.com This observation is significant as it demonstrates that halogen bonding, when combined with an asymmetric molecular design, can be a powerful tool for generating supramolecular chirality. worldscientific.com This induced chirality is often detected by strong signals in circular dichroism (CD) spectroscopy and is a critical feature for developing materials for chiroptical applications and enantioselective recognition. mdpi.commdpi.com

Advanced Spectroscopic and Electrochemical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Electronic and Vibrational Analysis

Spectroscopic analysis provides fundamental insights into the molecular and electronic structure of 5,15-Bis(4-bromophenyl)porphyrin. Techniques such as UV-Vis, NMR, and X-ray diffraction are routinely employed to probe its distinct characteristics.

UV-Visible absorption spectroscopy is a cornerstone technique for characterizing porphyrins, revealing key information about their electronic transitions. researchgate.net Like other porphyrins, this compound exhibits a characteristic spectrum dominated by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. researchgate.netlasalle.edu

The Soret band, typically appearing around 420 nm for this compound, arises from a strongly allowed transition to the second excited singlet state (S2). researchgate.net The Q bands, observed at longer wavelengths, correspond to weakly allowed transitions to the first excited singlet state (S1). researchgate.netlasalle.edu The position and intensity of these bands are sensitive to the molecular environment, including solvent polarity and the presence of substituents. researchgate.net The bromine atoms on the phenyl rings act as electron-withdrawing groups, which can influence the π-conjugation of the porphyrin macrocycle and slightly shift the absorption bands compared to unsubstituted analogs like tetraphenylporphyrin (B126558) (TPP).

UV-Vis spectroscopy is also a powerful tool for studying the aggregation behavior of porphyrins in solution. nih.gov Aggregation, the process of molecules clumping together, can significantly alter the electronic spectra. nih.gov Deviations from the Beer-Lambert law, along with shifts or broadening of the Soret and Q bands, are indicative of aggregate formation. nih.gov These spectral changes provide insights into the nature and extent of intermolecular interactions under various conditions. nih.gov

Table 1: Representative UV-Vis Absorption Data for Porphyrin Derivatives

| Compound | Soret Band (nm) | Q Bands (nm) | Solvent |

|---|---|---|---|

| This compound | ~420 | - | - |

| 5,10,15,20-Tetraphenylporphyrin (TPP) | ~418 | - | - |

| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMP) | ~408 | - | PBS with FCS |

| Sn(IV)-5,10,15,20-tetrakis(4-bromophenyl)porphyrin | - | - | DMF |

Note: Specific Q band positions are often not detailed in general descriptions but are a key feature of the full spectrum. Data is compiled from various sources for comparative purposes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. ¹H NMR, ¹³C NMR, and various 2D NMR techniques provide comprehensive information about the molecule's connectivity, symmetry, and conformational dynamics.

In the ¹H NMR spectrum, the inner N-H protons appear at a highly shielded (upfield) position, typically in the negative ppm range (e.g., around -2.7 ppm), due to the strong diamagnetic ring current of the aromatic porphyrin macrocycle. researchgate.net Conversely, the β-pyrrolic protons are strongly deshielded and resonate at a downfield position (e.g., 8.7-8.9 ppm). researchgate.net The protons of the 4-bromophenyl substituents exhibit characteristic signals in the aromatic region of the spectrum.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals. Variable-temperature NMR studies can provide insights into dynamic processes, such as conformational changes or aggregation phenomena, by observing how the NMR signals change with temperature.

X-ray diffraction (XRD) on single crystals provides the most definitive information about the three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular packing arrangements.

Studies have shown that 5,15-disubstituted porphyrins can exhibit distinct out-of-plane distortions, such as a saddle-shaped conformation, due to steric interactions. The crystal structure of the 5,15-regioisomer has been reported to be triclinic, with the space group P-1. The analysis of the crystal packing reveals how the molecules arrange themselves in the lattice, influenced by intermolecular forces like π-π stacking and hydrogen bonding. mdpi.comnih.gov These packing motifs are crucial for understanding the material's bulk properties. In some cases, the crystal packing can create voids or channels within the structure. nih.gov

Table 2: Crystallographic Data for a 5,15-Disubstituted Porphyrin Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5222 (6) |

| b (Å) | 9.5799 (6) |

| c (Å) | 10.2195 (6) |

| α (°) | 67.777 (1) |

| β (°) | 88.063 (1) |

| γ (°) | 72.464 (1) |

| V (ų) | 819.49 (9) |

| Z | 1 |

Note: Data presented is for a closely related 5,15-disubstituted porphyrin, 5,15-Bis(4-pentyloxyphenyl)porphyrin, to illustrate typical crystallographic parameters. nih.gov The unit cell parameters for this compound are reported as a = 9.52 Å, b = 9.58 Å, c = 10.22 Å.

Photophysical Investigations of Excited State Dynamics

Understanding the behavior of this compound upon light absorption is critical for its application in areas like photodynamic therapy and molecular photonics. Photophysical studies focus on the de-excitation pathways of the electronically excited states.

Upon absorption of light, the porphyrin molecule is promoted to an excited singlet state (S1). From this state, it can relax back to the ground state (S0) via several pathways. One of these is fluorescence, the emission of a photon. However, the fluorescence can be "quenched" or diminished by other processes.

Fluorescence quenching can occur through various mechanisms, including energy transfer to another molecule or intersystem crossing to a triplet state. nih.gov In the context of energy transfer, the excited porphyrin can transfer its energy to an acceptor molecule, provided their electronic energy levels are suitably matched. acs.org This process is highly dependent on the distance and orientation between the donor (porphyrin) and the acceptor. acs.org The efficiency of Förster Resonance Energy Transfer (FRET), a common mechanism, is inversely proportional to the sixth power of the distance between the donor and acceptor. nih.gov

The presence of heavy atoms like bromine in this compound can enhance the rate of intersystem crossing from the excited singlet state (S1) to the excited triplet state (T1). This "heavy-atom effect" populates the triplet state more efficiently, which in turn can lead to a decrease in fluorescence intensity (quenching) but an increase in processes that originate from the triplet state, such as singlet oxygen generation. rsc.org

To quantify the efficiency of these photophysical processes, two important parameters are measured: the fluorescence quantum yield (Φf) and the singlet oxygen quantum yield (ΦΔ).

The fluorescence quantum yield (Φf) represents the fraction of excited molecules that return to the ground state by emitting a photon. It is the ratio of the number of photons emitted to the number of photons absorbed. A higher Φf indicates a more fluorescent compound. For a related compound, 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, the fluorescence quantum yield was measured to be 0.15. nih.gov The insertion of a metal ion, such as Sn(IV), into the porphyrin core can significantly decrease the fluorescence quantum yield. nih.gov

The singlet oxygen quantum yield (ΦΔ) measures the efficiency of generating singlet oxygen (¹O₂) upon photosensitization. The porphyrin, after intersystem crossing to its triplet state, can transfer its energy to ground-state molecular oxygen (³O₂), producing the highly reactive singlet oxygen. rsc.org This is a crucial process for photodynamic therapy. ΦΔ is determined by comparing the amount of singlet oxygen produced by the sample to that of a standard photosensitizer with a known quantum yield. nih.govresearchgate.net A common method involves using a chemical quencher like 1,3-diphenylisobenzofuran (B146845) (DPBF), whose degradation can be monitored spectrophotometrically as it reacts with the generated singlet oxygen. nih.govresearchgate.net The presence of a single bromine atom on a similar porphyrin structure has been shown to cause a significant 37% - 61% increase in the singlet oxygen quantum yield compared to its non-halogenated counterpart. rsc.org For 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, the singlet oxygen quantum yield was found to be 0.55. nih.gov

Table 3: Photophysical Properties of Tetrakis(4-bromophenyl)porphyrin and its Sn(IV) Complex

| Compound | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin | 0.15 | 0.55 |

| Sn(IV)-5,10,15,20-tetrakis(4-bromophenyl)porphyrin | 0.05 | 0.59 |

Data from a study on the tetrasubstituted analogue provides insight into the expected properties. nih.gov

Electrochemical Probes of Redox Behavior and Electron Transfer

Electrochemical methods are critical for characterizing the electron-donating and -accepting properties of porphyrins by measuring their redox potentials.

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are the primary electrochemical techniques used to study the redox behavior of porphyrins. In these experiments, the potential applied to a solution of the porphyrin is varied, and the resulting current is measured. The resulting voltammogram shows peaks corresponding to the oxidation and reduction events of the molecule.

For this compound, the presence of the electron-withdrawing bromine atoms on the phenyl rings has a significant impact on its electronic properties. These substituents lower the energy of the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO). Consequently, the porphyrin becomes more difficult to oxidize, which is observed as an anodic (more positive) shift in its oxidation potentials compared to unsubstituted tetraphenylporphyrin. The first and second oxidation events typically correspond to the sequential removal of electrons from the porphyrin's π-system to form a π-cation radical and a dication, respectively. Reduction processes involve the addition of electrons to the Lowest Unoccupied Molecular Orbital (LUMO).

CV and SWV are also sensitive to molecular aggregation. When porphyrin molecules stack (form π-aggregates) in solution, their redox behavior can change. This may manifest as shifts in the peak potentials or changes in the shape of the voltammetric waves. Such studies can be performed at various temperatures to understand the thermodynamics of aggregation. The bulky bromophenyl groups on this compound can influence π-π stacking interactions compared to porphyrins with smaller substituents.

Below is a table illustrating typical redox potential data obtained for a meso-substituted porphyrin system. The exact values for this compound would be determined experimentally, with oxidation potentials expected to be more positive than those of its non-brominated analogue.

| Process | E₁/₂ (V vs. Fc/Fc⁺) | Description |

| First Oxidation | +0.85 | Formation of the π-cation radical (P•⁺) |

| Second Oxidation | +1.15 | Formation of the dication (P²⁺) |

| First Reduction | -1.20 | Formation of the π-anion radical (P•⁻) |

| Second Reduction | -1.55 | Formation of the dianion (P²⁻) |

| Note: These are representative values for a generic diaryl-porphyrin. Potentials are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The electron-withdrawing nature of the bromo-substituents in this compound would shift the oxidation potentials to more positive values. |

The redox potentials obtained from voltammetry are fundamental to understanding and predicting electron transfer (ET) processes. The difference between the first oxidation potential of an electron donor and the first reduction potential of an electron acceptor provides the driving force for the ET reaction. This is often analyzed within the framework of Marcus theory to estimate ET rates. nih.gov

In covalently linked donor-bridge-acceptor (D-B-A) systems, where porphyrins often serve as the photoactive component, electrochemistry provides essential data on the energy levels of each part of the molecule. nih.gov For photoinduced electron transfer to occur from a donor to an excited porphyrin, the oxidation potential of the donor must be less positive than that of the porphyrin. Conversely, for the excited porphyrin to donate an electron, its oxidation potential in the excited state must be sufficiently negative to reduce the acceptor.

Spectroelectrochemistry, a technique that combines UV-Vis spectroscopy with electrochemical control, allows for the in-situ characterization of the species generated at different potentials. By holding the potential at a value corresponding to the first oxidation, for example, the absorption spectrum of the resulting π-cation radical can be recorded. This confirms the identity of the species involved in the redox process and reveals changes in the electronic structure upon oxidation or reduction. mdpi.com Studies on related porphyrins show that upon oxidation, the strong Soret band often decreases in intensity, while new, broader absorption bands appear at longer wavelengths, characteristic of the radical species. mdpi.com This detailed understanding of redox states and their electronic signatures is crucial for designing porphyrin-based systems for applications in artificial photosynthesis, molecular electronics, and catalysis.

Computational and Theoretical Chemistry Studies of 5,15 Bis 4 Bromophenyl Porphyrin

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For 5,15-disubstituted porphyrins, DFT calculations have been instrumental in understanding their conformational properties and the influence of substituents on the porphyrin core.

Studies on related 5,15-diarylporphyrins have shown that these molecules often exhibit an elongation along the C5-C15 axis. nih.gov For instance, in a similar 5,15-disubstituted porphyrin, the C5-C15 distance was found to be 7.0778(19) Å, while the C10-C20 distance was 6.703(3) Å. nih.gov This structural motif is a common feature in the 5,15-porphyrin series. nih.gov The porphyrin core in these molecules is generally observed to be approximately planar, especially in the absence of significant steric hindrance at the periphery. nih.gov

DFT calculations, often using the B3LYP functional, are also employed to study the conformational possibilities of substituted porphyrins. cyberleninka.ru For example, in the case of 5,10,15,20-tetrakis(4'-halogenophenyl)porphyrins, DFT has been used to determine the relative energies of different conformers arising from the orientation of the phenyl groups relative to the porphyrin macrocycle. cyberleninka.ruresearchgate.net These calculations help in identifying the most energetically favorable conformations. cyberleninka.ru

Time-Dependent DFT (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states and predicting the optical properties of molecules like 5,15-Bis(4-bromophenyl)porphyrin. This method allows for the calculation of electronic absorption spectra, which are characterized by the Soret (or B) and Q bands in porphyrins.

The electronic transitions responsible for these bands are well-described by Gouterman's four-orbital model. researchgate.netnih.gov TD-DFT calculations help to interpret these spectra by identifying the specific molecular orbitals involved in the transitions. researchgate.net For instance, the intense Soret band and the weaker Q bands arise from transitions between the highest occupied molecular orbitals (HOMOs) and the lowest unoccupied molecular orbitals (LUMOs). researchgate.net

TD-DFT studies have been applied to various porphyrins to understand how structural modifications, such as protonation or changes in substituents, affect their UV-vis spectra. nih.govchemrxiv.org These calculations can explain phenomena like the redshift of the Q-band upon diprotonation, attributing it to changes in the energies of the frontier molecular orbitals. nih.gov The accuracy of TD-DFT in predicting excited-state absorption makes it a valuable tool for screening molecules for applications like optical limiting. rsc.org

Mechanistic Studies and Activation Energy Calculations

DFT calculations are also crucial for elucidating reaction mechanisms and determining the activation energies of chemical processes involving porphyrins. While specific mechanistic studies on this compound were not found, related research on other porphyrins highlights the utility of this approach.

For example, DFT has been used to study the mechanism of palladium-catalyzed C-H activation for the functionalization of porphyrins. mdpi.com These studies can provide insights into the intermediates and transition states of the reaction, helping to understand the regioselectivity and efficiency of such modifications. acs.org Furthermore, computational studies on the formation of silver(II) porphyrins have utilized DFT to analyze their geometrical structures and correlate them with observed photochemical properties. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org This method is valuable for understanding the packing of molecules in the solid state and identifying the key forces that govern the crystal structure.

For brominated organic compounds, Hirshfeld surface analysis can reveal the nature and extent of various intermolecular contacts, such as H···H, C···H, O···H, Br···H, and N···H interactions. nih.gov The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of these interactions. nih.govresearchgate.net In related structures, H···H interactions are often found to be the most significant contributors to the crystal packing. nih.gov The presence of bromine atoms can influence the distribution of these contacts, often reducing the contribution of H···H interactions in favor of halogen-related contacts. researchgate.net Red spots on the d_norm surfaces generated during the analysis indicate regions of strong intermolecular interactions, such as hydrogen bonds. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and other conformational analysis techniques provide insights into the dynamic behavior and accessible conformations of flexible molecules like this compound. These methods are particularly useful for understanding how the molecule behaves in different environments, such as in solution.

Conformational analysis of 5,15-disubstituted porphyrins has revealed that the porphyrin macrocycle can adopt various conformations. nih.gov While the free-base porphyrins tend to be largely planar, external factors or chemical modifications can induce significant out-of-plane distortions. nih.gov For example, the protonation of the porphyrin core can lead to a "projective saddle" shape. nih.gov The flexibility of the meso-aryl substituents also contributes to the conformational landscape of these molecules. cyberleninka.ru Computational studies on related porphyrins have shown that even in the gas phase, multiple conformers with low relative energies can coexist. cyberleninka.ru

Advanced Applications in Chemical Technologies and Bio Inspired Systems

Catalysis and Electrocatalysis

Metalloporphyrin complexes, including those derived from 5,15-Bis(4-bromophenyl)porphyrin, are renowned for their catalytic prowess, drawing inspiration from biological systems like cytochrome P-450. nih.govmdpi.com These synthetic analogues have been extensively studied for their ability to catalyze a wide range of chemical transformations.

Metalloporphyrins derived from this compound can function as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the metalloporphyrin is dissolved in the reaction medium, allowing for high activity and selectivity. However, catalyst recovery and reuse can be challenging. To address this, heterogeneous catalysts are developed by immobilizing the metalloporphyrin complexes onto solid supports, such as polymers or inorganic materials. nih.govacs.org This approach combines the high efficiency of the molecular catalyst with the practical advantages of a solid catalyst, including ease of separation and recycling. The choice of the central metal ion, such as iron, manganese, or cobalt, significantly influences the catalytic activity and selectivity of the resulting complex. nih.govmdpi.com

Metalloporphyrin complexes of this compound are effective catalysts for a variety of important organic reactions:

Oxidation: These catalysts, particularly manganese and iron complexes, are highly efficient in mimicking the oxidative chemistry of cytochrome P-450. nih.govumich.edukyoto-u.ac.jp They can catalyze the oxidation of a wide range of organic substrates, including hydrocarbons and alcohols. umich.edukyoto-u.ac.jp The mechanism often involves the formation of a high-valent metal-oxo intermediate, which then transfers an oxygen atom to the substrate. umich.edu

Epoxidation: The epoxidation of alkenes to form epoxides is a crucial transformation in organic synthesis. nih.gov Metalloporphyrins, especially manganese complexes, have demonstrated high activity and selectivity in catalyzing this reaction, often using molecular oxygen in the presence of a co-reductant. mdpi.com For instance, a manganese porphyrin cage complex has shown superior activity and stereoselectivity in olefin epoxidation compared to simpler manganese porphyrins. mdpi.com Cobalt(III)-porphyrin complexes have also been shown to be highly active and regioselective catalysts for the ring-opening of epoxides. researchgate.net

Aminocarbonylation: The palladium-catalyzed aminocarbonylation of aryl bromides, such as the bromo-substituents on the porphyrin ring, provides a direct route to amide functionalities. This reaction has been successfully applied to porphyrin derivatives, enabling the synthesis of porphyrin-amino acid bioconjugates under mild conditions. researchgate.netacs.org

Heck Reaction: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.org This reaction has been effectively used for the functionalization of porphyrins, including the coupling of vinyl derivatives with brominated porphyrins like 5-bromo-10,15,20-triphenylporphyrin. rsc.orgresearchgate.net This demonstrates the potential for modifying this compound through similar palladium-catalyzed couplings. rsc.org

The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. frontierspecialtychemicals.comnih.govmdpi.com Porphyrin-based materials, including those with structures analogous to this compound, have emerged as promising electrocatalysts for the ORR. frontierspecialtychemicals.com The central metal ion plays a crucial role in the catalytic activity, with iron and cobalt complexes being particularly effective. researchgate.net These metalloporphyrins can facilitate the efficient four-electron reduction of oxygen to water, a key requirement for high-performance energy conversion devices. researchgate.net The ability to tune the electronic properties of the porphyrin macrocycle through peripheral substituents, such as the bromophenyl groups, allows for the optimization of the catalyst's performance.

Chemical Sensing and Chemo-Responsive Materials

The distinct optical and electrochemical properties of porphyrins, which are sensitive to their chemical environment, make them excellent candidates for the development of chemical sensors and chemo-responsive materials. nih.govacs.org

Porphyrins, including derivatives of this compound, can be incorporated into both optical and electrochemical sensors.

Optical Sensors: These sensors utilize changes in the porphyrin's absorption or fluorescence properties upon interaction with an analyte. nih.govresearchgate.net For example, the intense Soret and Q bands in the UV-visible spectrum of a porphyrin can shift or change in intensity upon binding to a target molecule. researchgate.net This principle has been used to develop colorimetric and fluorescent sensors for a wide range of analytes, including metal ions, anions, and organic molecules. researchgate.netillinois.edu

Electrochemical Sensors: In this type of sensor, the porphyrin is typically immobilized on an electrode surface. walshmedicalmedia.com The interaction of the porphyrin with an analyte can lead to a measurable change in the electrochemical response, such as a shift in redox potentials or a change in current. nih.gov These sensors have been developed for the detection of various species, including hydrogen peroxide and other biologically relevant molecules. walshmedicalmedia.com The combination of porphyrins with nanomaterials like carbon nanotubes or gold nanoparticles can further enhance the sensitivity and performance of these sensors. nih.govwalshmedicalmedia.com

To address the challenge of detecting and distinguishing multiple analytes simultaneously, porphyrin-based sensor arrays have been developed. rhhz.net These arrays consist of several different porphyrin-based sensors, each with a slightly different response to a range of analytes. nih.govacs.org By analyzing the combined response pattern of the array, it is possible to identify and quantify multiple components in a complex mixture, mimicking the function of an artificial olfactory system. nih.gov For example, an array of different porphyrins coated on colloidal crystal beads has been used for the detection and discrimination of various volatile organic compounds (VOCs). nih.govacs.org Similarly, arrays of porphyrin-graphene oxide nanocomposites have been employed for the sensitive and selective detection of glycosaminoglycans. nih.gov

Energy Conversion and Storage Systems

The unique photophysical and electrochemical properties of this compound make it a valuable component in the development of advanced energy conversion and storage technologies. Its ability to absorb light in the visible region, coupled with the potential for chemical modification at its meso positions, allows for its integration into various device architectures. The presence of the bromophenyl groups provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular systems tailored for specific energy applications.

Dye-Sensitized Solar Cells (DSSCs)

While direct performance data for this compound in DSSCs is not extensively reported in comparative studies, the principles of porphyrin sensitizer (B1316253) design provide insights into its potential role. For instance, the "push-pull" architecture, where electron-donating and electron-accepting groups are placed at different positions on the porphyrin macrocycle, has proven to be an effective strategy for enhancing DSSC performance. rsc.org The 4-bromophenyl groups on this compound can be functionalized, for example, through Suzuki or Sonogashira coupling reactions, to introduce donor or acceptor moieties, thereby creating such a push-pull system.

Research on related porphyrin structures demonstrates the impact of molecular engineering on DSSC efficiency. For example, studies on zinc porphyrins with different meso-substituents have shown that modifying the structure to prevent dye aggregation and optimize the dye's energy levels relative to the semiconductor's conduction band and the electrolyte's redox potential is key to improving performance. nih.govrsc.org In one instance, a doubly strapped porphyrin sensitizer, designed to suppress dye aggregation, achieved a PCE of 9.3%, which was a significant improvement over a similar, unstrapped porphyrin. nih.gov Further optimization through co-sensitization led to an even higher efficiency of 10.6%. rsc.org Another study achieved a remarkable 13% efficiency by molecularly engineering a porphyrin dye with a donor-π-bridge-acceptor structure, used in conjunction with a cobalt-based redox shuttle. researchgate.net

The table below summarizes the performance of various engineered porphyrin-based DSSCs, illustrating the potential for high efficiency through targeted molecular design. Although this compound is a precursor, its derivatives could be engineered to achieve similar or enhanced performance.

| Sensitizer Code | Description | Jsc (mA/cm²) | Voc (V) | Fill Factor | PCE (%) | Reference |

| XW40 | Doubly strapped porphyrin | 18.90 | 0.730 | - | 9.3 | nih.gov |

| XW10 | Reference wrapped porphyrin | 17.90 | 0.711 | - | 8.6 | nih.gov |

| SM315 | Donor-π-bridge-acceptor porphyrin with cobalt electrolyte | 18.1 | 0.91 | 0.78 | 13 | researchgate.net |

| LG26 + Y1 | Co-sensitized methoxy-substituted porphyrin | - | - | - | 10.45 | rsc.org |

Components in Molecular Electronics and Optoelectronic Devices

The well-defined structure and versatile electronic properties of porphyrins, including this compound, make them attractive candidates for components in molecular electronics and optoelectronic devices. chemimpex.com These applications leverage the ability of porphyrins to absorb and emit light, as well as their capacity to participate in electron transfer processes. The bromo-substituents on the phenyl rings of this compound serve as reactive sites for creating more complex, functional architectures through coupling reactions.

In the realm of optoelectronics, porphyrin derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and as sensors. chemimpex.com The photophysical properties, such as fluorescence quantum yield and emission wavelength, can be tuned by modifying the peripheral substituents or by inserting different metal ions into the porphyrin core. This tunability is essential for developing materials with specific emission colors for display applications or with selective responses to certain analytes for sensing purposes.

The synthesis of symmetrical meso-tetrasubstituted porphyrins like 5,10,15,20-tetrakis(4-bromophenyl)porphyrin has been optimized using methods such as microwave-assisted techniques, which can produce high yields. researchgate.net The structural and electronic properties of these molecules are crucial for their function in electronic devices. For instance, X-ray crystallography of a related tetrabromophenyl porphyrin revealed a planar macrocycle with nearly orthogonal phenyl rings, a conformation that influences intermolecular interactions and charge transport properties in the solid state. researchgate.net

Furthermore, the bromine atoms on the phenyl groups can be replaced with other functional groups via nucleophilic substitution or palladium-catalyzed coupling reactions. This allows for the covalent linking of porphyrin units to other molecules or to surfaces, a key requirement for the bottom-up fabrication of molecular electronic circuits. The ability to form ordered assemblies or to be incorporated into larger conjugated systems is a critical area of research for advancing the use of porphyrins in these technologies.

Artificial Photosynthetic Systems and Light-Harvesting Architectures

Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy. aip.org Porphyrins are central to this endeavor due to their structural resemblance to chlorophylls, the primary pigments in natural photosynthetic systems. rsc.org They serve as excellent light-harvesting antennas, absorbing solar energy and transferring it to a reactive center. aip.orgrsc.org

The compound this compound can act as a fundamental building block in the construction of these complex systems. The strategic placement of two reactive bromophenyl groups allows for the directed synthesis of multiporphyrin arrays and other supramolecular assemblies. These architectures are designed to facilitate efficient energy transfer between chromophores, a critical step in light harvesting. rsc.org

One promising approach involves the use of porphyrin-based metal-organic frameworks (MOFs) as highly ordered light-harvesting systems. northwestern.edu In these structures, porphyrin units are held in close proximity but are not in direct physical contact, which helps to prevent self-quenching and prolongs the lifetime of the excited state. northwestern.edu A study on a zinc porphyrin-based MOF demonstrated directional long-distance energy migration, where the photogenerated exciton (B1674681) could travel over a significant number of porphyrin units. northwestern.edu This efficient energy transport is attributed to the specific arrangement and electronic coupling of the porphyrin chromophores within the framework. northwestern.edu

The development of such artificial systems relies on the precise control of the arrangement and electronic properties of the porphyrin components. The synthetic versatility of molecules like this compound is therefore essential for creating the next generation of light-harvesting materials for solar energy conversion. aip.org

Advanced Materials Science Applications

The structural rigidity and functional versatility of this compound make it a valuable precursor in advanced materials science. The presence of two chemically addressable bromophenyl groups allows for its use as a linker or building block in the creation of extended, porous, and functional materials.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Polymers (COPs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Polymers (COPs), also known as Covalent Organic Frameworks (COFs), are classes of porous crystalline materials with high surface areas and tunable properties. Porphyrins are highly desirable components for these frameworks due to their intrinsic porosity, photophysical properties, and catalytic activity. mdpi.comencyclopedia.pub The compound this compound, with its ditopic and linear substitution pattern, is a particularly suitable building block for creating predictable and well-ordered two-dimensional or three-dimensional structures. mdpi.com

The bromine atoms on the phenyl rings serve as reactive handles for polymerization reactions. For example, through Suzuki or Sonogashira cross-coupling reactions, these bromo-functionalized porphyrins can be linked together with other organic struts to form extended covalent networks. This approach allows for the rational design of COPs with tailored pore sizes and functionalities. The resulting porphyrin-based COPs can exhibit high thermal stability and permanent porosity, making them promising for applications in gas storage and separation.

In the context of MOFs, dicarboxylate derivatives of 5,15-diphenylporphyrin, which can be synthesized from the dibromo precursor, are used as organic linkers to coordinate with metal ions or clusters. mdpi.com For instance, a MOF constructed from a ditopic dicarboxylate porphyrin ligand and zinc ions exhibited a primitive cubic topology. mdpi.com The incorporation of porphyrins into these frameworks can impart novel properties, such as visible-light photocatalysis for water remediation or CO2 reduction. mdpi.com Porphyrin-based COPs with bimetallic active sites have shown enhanced performance in the photocatalytic cycloaddition of CO2. researchgate.net

The ability to pre-design the geometry and functionality of the porphyrin building block, followed by its assembly into a crystalline framework, is a powerful strategy for creating advanced materials with precisely controlled properties.

Porphyrin-Polymer Composites for Functional Properties

This compound serves as a key monomer for the synthesis of porphyrin-polymer composites. These materials combine the unique photophysical and chemical properties of the porphyrin macrocycle with the processability and mechanical stability of polymers. The bromine substituents on the porphyrin are ideal for polymerization reactions, particularly palladium-catalyzed cross-coupling reactions, which can lead to the formation of conjugated polymers with the porphyrin unit integrated into the polymer backbone.